molecular formula C20H29NO5S B10933124 Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10933124
M. Wt: 395.5 g/mol
InChI Key: NVJSTFAASCAJHT-UHFFFAOYSA-N
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Description

Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbonyl compounds.

    Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the thiophene ring using cyclohexylcarbonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid groups with propan-2-ol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in organic electronic materials, such as organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dipropan-2-yl 5-[(2-(3,4-dichlorophenyl)quinoline-4-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone
  • (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone

Uniqueness

Dipropan-2-yl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various fields.

Properties

Molecular Formula

C20H29NO5S

Molecular Weight

395.5 g/mol

IUPAC Name

dipropan-2-yl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H29NO5S/c1-11(2)25-19(23)15-13(5)16(20(24)26-12(3)4)27-18(15)21-17(22)14-9-7-6-8-10-14/h11-12,14H,6-10H2,1-5H3,(H,21,22)

InChI Key

NVJSTFAASCAJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2)C(=O)OC(C)C

Origin of Product

United States

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